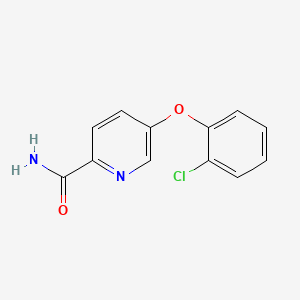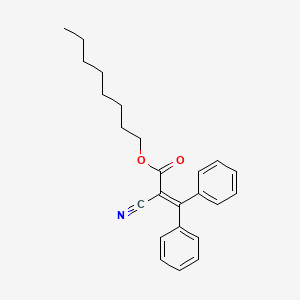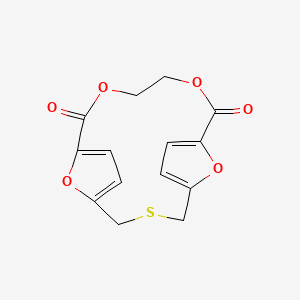
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of oxygen and sulfur atoms through various functional group transformations. Common reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the oxidation state of sulfur and oxygen atoms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving sulfur and oxygen atoms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into specific binding sites of enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione: This compound itself serves as a reference point for comparison.
This compound derivatives: Various derivatives with different functional groups can be compared to understand the influence of these groups on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple oxygen and sulfur atoms. These features confer distinct reactivity and interaction capabilities, making it a valuable compound for diverse scientific applications.
Propiedades
Número CAS |
73853-09-5 |
|---|---|
Fórmula molecular |
C14H12O6S |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
10,13,18,19-tetraoxa-3-thiatricyclo[13.2.1.15,8]nonadeca-1(17),5,7,15-tetraene-9,14-dione |
InChI |
InChI=1S/C14H12O6S/c15-13-11-3-1-9(19-11)7-21-8-10-2-4-12(20-10)14(16)18-6-5-17-13/h1-4H,5-8H2 |
Clave InChI |
XDWFFNYNEASDGP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


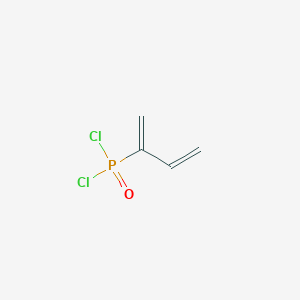
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
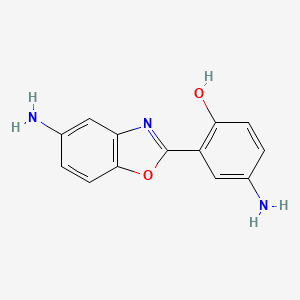
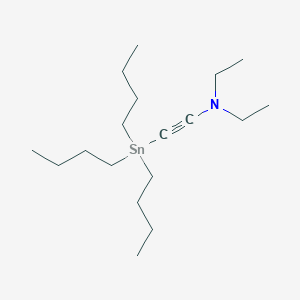
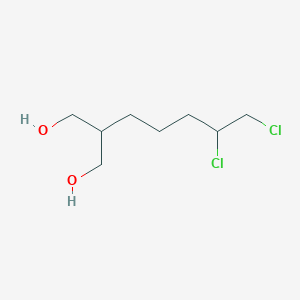
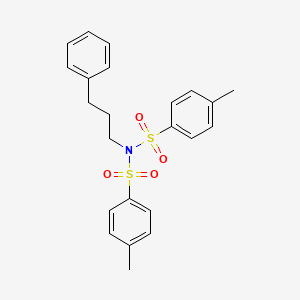
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
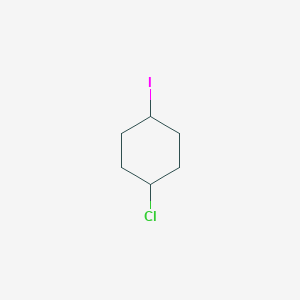
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)


